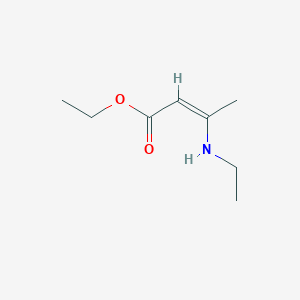

3-Ethylamino-but-2-enoic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethylamino-but-2-enoic acid ethyl ester is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

- Simple Total Synthesis : The compound is used in the synthesis of complex compounds, such as 1-Carbethoxy-2-Methyl-4-Piperidone, via processes including esterification, Michael addition, and Dieckmann condensation (Zhang Wen-qin, 2009).

- Formation of Enaminones : It plays a role in the preparation of N-Substituted enaminones, which are vital intermediates in organic synthesis (R. Parr & J. Reiss, 1984).

Reactions and Applications in Organic Chemistry

- Addition Reactions : It is involved in addition reactions with other compounds like coumarins, demonstrating its reactivity and usefulness in creating diverse chemical structures (I. C. Ivanov & L. D. Raev, 1986).

- Decarboxylation Studies : Its role in the study of decarboxylation of acids such as but-3-enoic acid indicates its importance in understanding chemical reaction mechanisms (D. Bigley & M. Clarke, 1982).

Advanced Organic Synthesis

- Construction of Complex Molecules : This compound is used in creating intricate molecular structures like pyrrolidinones, demonstrating its application in advanced organic synthesis (Hongwu Gao, Jing Sun, & Chaoguo Yan, 2013).

- Polyfluoroalkylated Ester Synthesis : It is instrumental in the synthesis of polyfluoroalkylated esters, highlighting its versatility in producing diverse chemical compounds (V. Saloutin et al., 2017).

Mechanism of Action

Target of Action

Similar compounds, such as omega-3 fatty acid ethyl esters, are known to target triglyceride levels in the body . They are used to treat high blood triglycerides, which may reduce the risk of pancreatitis .

Mode of Action

Omega-3 fatty acid ethyl esters, a related group of compounds, are known to inhibit diacylglycerol acyltransferase, increase plasma lipoprotein lipase activity, decrease hepatic lipogenesis, and increase hepatic β-oxidation . These actions collectively contribute to the reduction of triglyceride levels.

Biochemical Pathways

Related compounds like omega-3 fatty acid ethyl esters are known to affect lipid metabolism pathways, leading to a reduction in triglyceride levels .

Result of Action

Related compounds like omega-3 fatty acid ethyl esters are known to substantially reduce triglyceride and very-low-density lipoprotein levels .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Ethylamino-but-2-enoic acid ethyl ester are not fully understood. It is known that esters, the class of compounds to which it belongs, have the general formula RCOOR’, where R and R’ may be a hydrogen atom, an alkyl group, or an aryl group

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that esters can have various effects on cells, depending on their specific structures and the types of cells they interact with

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Esters are known to undergo reactions such as hydrolysis and decarboxylation . These reactions can lead to changes in gene expression and enzyme activity, which can in turn affect cellular processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that esters can undergo changes over time, including degradation

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well-documented. It is known that the effects of esters can vary with dosage

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that esters can be involved in various metabolic pathways, including those involving enzymes and cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that esters can interact with various transporters and binding proteins

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that esters can be localized to specific compartments or organelles within cells

Properties

| { "Design of the Synthesis Pathway": "The synthesis of 3-Ethylamino-but-2-enoic acid ethyl ester can be achieved via a multi-step reaction pathway involving the conversion of starting materials into intermediate compounds and subsequently into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Ethyl chloroacetate", "Ethylamine", "Sodium ethoxide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium nitrite" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with ethyl chloroacetate in the presence of sodium ethoxide to yield ethyl 3-oxobutanoate ethyl ester.", "Step 2: Ethyl 3-oxobutanoate ethyl ester is then reacted with ethylamine in the presence of hydrochloric acid to yield ethyl 3-ethylamino-3-oxobutanoate ethyl ester.", "Step 3: Ethyl 3-ethylamino-3-oxobutanoate ethyl ester is hydrolyzed with sodium hydroxide to yield 3-Ethylamino-3-oxobutanoic acid.", "Step 4: 3-Ethylamino-3-oxobutanoic acid is then treated with sodium bicarbonate and sodium nitrite to yield 3-Ethylamino-but-2-enoic acid ethyl ester." ] } | |

CAS No. |

13070-53-6 |

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl (Z)-3-(ethylamino)but-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-4-9-7(3)6-8(10)11-5-2/h6,9H,4-5H2,1-3H3/b7-6- |

InChI Key |

MRDCWMLXFWVCIR-SREVYHEPSA-N |

Isomeric SMILES |

CCN/C(=C\C(=O)OCC)/C |

SMILES |

CCNC(=CC(=O)OCC)C |

Canonical SMILES |

CCNC(=CC(=O)OCC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.